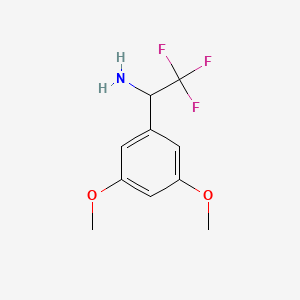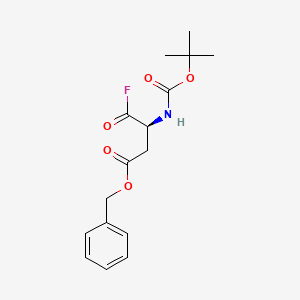
(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate is a synthetic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a benzyl ester. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate typically involves the protection of an amino acid derivative with a Boc group, followed by esterification and fluorination. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by esterification with benzyl alcohol and subsequent fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the Boc protecting group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce the free amine.
Scientific Research Applications
(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid: Another Boc-protected amino acid derivative used in organic synthesis .
tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds used for protecting amino groups during peptide synthesis .
Uniqueness
(S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoro-4-oxobutanoate is unique due to the presence of the fluorine atom, which can significantly alter its reactivity and interaction with biological targets. This makes it a valuable compound in the development of fluorinated pharmaceuticals and other specialized applications .
Properties
CAS No. |
133010-11-4 |
|---|---|
Molecular Formula |
C16H20FNO5 |
Molecular Weight |
325.33 g/mol |
IUPAC Name |
benzyl (3S)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C16H20FNO5/c1-16(2,3)23-15(21)18-12(14(17)20)9-13(19)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,18,21)/t12-/m0/s1 |
InChI Key |
JGAYWOLCVLNHQD-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


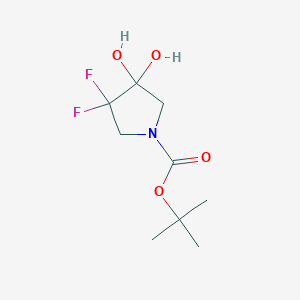

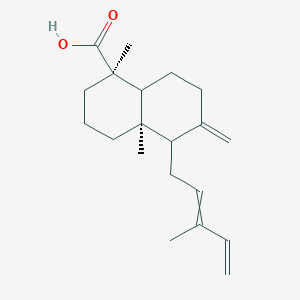
![8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12440849.png)
![(3S,6S)-6-[2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12440851.png)
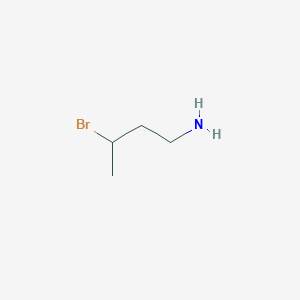
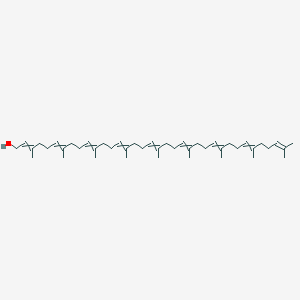
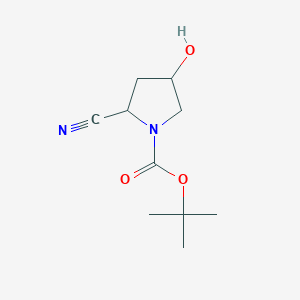

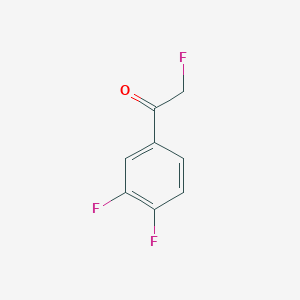
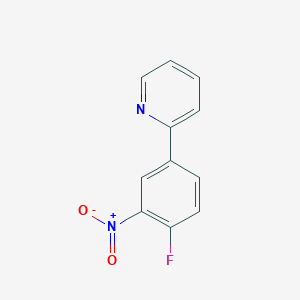
![2-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12440903.png)

